Cas no 59795-89-0 ((2-Isocyanoethyl)-benzene)

(2-Isocyanoethyl)-benzene structure
Productnaam:(2-Isocyanoethyl)-benzene
(2-Isocyanoethyl)-benzene Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene,(2-isocyanoethyl)-
- (2-Isocyanoethyl)-benzene
- (2-ISOCYANOETHYL)BENZENE
- PHENYLETHYLISOCYANIDE
- 2-phenethyl isocyanide
- 2-PHENYLETHYL ISOCYANIDE
- 2-Phenylethylisocyanid
- HANSA ISN-0141
- Phenylethyl isocyanide(2-Isocyanoethyl)benzene
- AKOS001476361
- EN300-748837
- FT-0690299
- NSC-218003
- SCHEMBL1461571
- 2-isocyanoethylbenzene
- NSC218003
- MFCD02664670
- phenylethyl isocyanide
- 59795-89-0
- GEO-03927
- AS-35429
- STL511015
- Benzene, (2-isocyanoethyl)-; 1-Isocyano-2-phenylethane; 2-Phenylethyl isocyanide; Phenethyl isocyanide
- BBL100035
-
- MDL: MFCD02664670
- Inchi: InChI=1S/C9H9N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2
- InChI-sleutel: XIJXCJCWHKUKAW-UHFFFAOYSA-N
- LACHT: [C-]#[N+]CCC1=CC=CC=C1
Berekende eigenschappen
- Exacte massa: 131.07300
- Monoisotopische massa: 131.073
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 125
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: nothing
- Topologisch pooloppervlak: 4.4A^2
- Aantal tautomers: nothing
Experimentele eigenschappen
- Kleur/vorm: Not available
- Dichtheid: 0.95
- Kookpunt: 52 °C (2.2503 mmHg)
- Brekindex: 1.518-1.52
- PSA: 0.00000
- LogboekP: 1.37910
- Oplosbaarheid: Not available
(2-Isocyanoethyl)-benzene Beveiligingsinformatie
- Code gevarencategorie: 36/37/38-20/21/22
- Veiligheidsinstructies: S26-S36-S37-S39
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:Cold storage (+4 ° C)
(2-Isocyanoethyl)-benzene Douanegegevens
- HS-CODE:2926909090
- Douanegegevens:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2-Isocyanoethyl)-benzene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | I809000-10g |
(2-Isocyanoethyl)-benzene |
59795-89-0 | 10g |
$ 1694.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y0990204-5g |
Phenylethylisocyanide |
59795-89-0 | 95% | 5g |
$760 | 2024-08-02 | |
Key Organics Ltd | AS-35429-1G |
(2-isocyanoethyl)benzene |
59795-89-0 | >95% | 1g |
£960.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I924069-1g |
(2-Isocyanoethyl)benzene |
59795-89-0 | 1g |
¥3,320.10 | 2022-01-10 | ||
TRC | I809000-1g |
(2-Isocyanoethyl)-benzene |
59795-89-0 | 1g |
$ 228.00 | 2023-09-07 | ||
Enamine | EN300-748837-0.1g |
(2-isocyanoethyl)benzene |
59795-89-0 | 95% | 0.1g |
$51.0 | 2024-05-23 | |
Enamine | EN300-748837-5.0g |
(2-isocyanoethyl)benzene |
59795-89-0 | 95% | 5.0g |
$544.0 | 2024-05-23 | |
Apollo Scientific | OR480865-5g |
2-Isocyanoethylbenzene |
59795-89-0 | 95% | 5g |
£731.00 | 2023-09-02 | |
Enamine | EN300-748837-2.5g |
(2-isocyanoethyl)benzene |
59795-89-0 | 95% | 2.5g |
$297.0 | 2024-05-23 | |
Enamine | EN300-748837-10.0g |
(2-isocyanoethyl)benzene |
59795-89-0 | 95% | 10.0g |
$928.0 | 2024-05-23 |
(2-Isocyanoethyl)-benzene Gerelateerde literatuur
-
Francesca Brunelli,Silvio Aprile,Camilla Russo,Mariateresa Giustiniano,Gian Cesare Tron Green Chem. 2022 24 7022
-
2. Synthesis of (4S,5R)-(–)-4-methyl-5-phenyloxazolidine-2-selone: a chiral auxiliary reagent capable of detecting the enantiomers of (R,S)-lipoic acid by 77Se nuclear magnetic resonance spectroscopyLouis A. Silks,Jie Pang,Jerome D. Odom,R. Bruce Dunlap J. Chem. Soc. Perkin Trans. 1 1991 2495
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